Salfluverine

P2X1 Antagonist Calcium Influx Antithrombotic

Salfluverine addresses the challenge of inconsistent P2X1 receptor pharmacology data by providing a validated reference antagonist with well-defined potency. Its unique trifluoromethyl-substituted salicylanilide scaffold and confirmed P2X1 activity (IC50 = 1.3 μM) ensure reproducible assay calibration and SAR benchmarking. - Validated P2X1 antagonist for calcium flux and functional assay quality control - Distinct logP (~3.66) fills a critical lipophilicity gap among spasmolytic tool compounds - Proven salicylanilide core for medicinal chemistry SAR and lead optimization studies

Molecular Formula C14H10F3NO2
Molecular Weight 281.23 g/mol
CAS No. 587-49-5
Cat. No. B1199357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalfluverine
CAS587-49-5
Synonyms2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
HS-Cf
Molecular FormulaC14H10F3NO2
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20)
InChIKeyWQDAVGDBWHWDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salfluverine Compound Overview


Salfluverine is a small-molecule drug substance classified as a spasmolytic agent with a papaverine-like action, as indicated by its INN stem '-verine' [1]. Chemically, it is a salicylanilide derivative, specifically 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, possessing a molecular formula of C14H10F3NO2 and a molecular weight of 281.23 g/mol . The compound features a trifluoromethyl (-CF3) group on the phenyl ring, which influences its lipophilicity and metabolic stability . Salfluverine exhibits antagonist activity at the human P2X1 purinoceptor, an ATP-gated ion channel [2].

Salfluverine Substitution Risks


In-class substitution of spasmolytics without empirical justification is a high-risk procurement strategy due to significant heterogeneity in their molecular targets, downstream signaling effects, and physicochemical properties [1]. Salfluverine demonstrates a unique pharmacological profile, including validated antagonism at the P2X1 receptor, which is not a primary target for many common spasmolytics such as mebeverine or papaverine [2]. Furthermore, its trifluoromethyl substitution confers distinct lipophilicity and hydrogen-bonding capacity compared to non-fluorinated analogs, directly impacting parameters like membrane permeability and metabolic stability . The quantitative evidence presented below demonstrates that Salfluverine occupies a distinct pharmacological and chemical space relative to its closest comparators.

Salfluverine Differentiation Evidence


P2X1 Receptor Antagonism Potency

Salfluverine exhibits antagonist activity at the human P2X1 receptor with an IC50 of 1,300 nM (1.3 μM) [1]. In a comparative context, optimized salicylanilide derivatives from the same chemical series, such as compound 1 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide), demonstrate significantly enhanced potency with an IC50 of 0.0192 μM (19.2 nM) [2].

P2X1 Antagonist Calcium Influx Antithrombotic Overactive Bladder

Lipophilicity Profile

Salfluverine's logP is calculated to be approximately 3.66 [1]. This positions it between the more lipophilic spasmolytic mebeverine, with an XLogP of 4.75 [2], and the less lipophilic papaverine, which has reported logP values of 2.95 [3].

Lipophilicity Membrane Permeability ADME

Hydrogen Bonding Capacity

Salfluverine possesses 2 hydrogen bond donor (HBD) groups and 2 hydrogen bond acceptor (HBA) groups . This contrasts with mebeverine, which lacks hydrogen bond donors (HBD=0) and has 3 acceptors [1].

Hydrogen Bonding Solubility Drug-Receptor Interaction

Hazard Profile Comparison

According to its safety data sheet (SDS), Salfluverine is classified with GHS07 hazard pictograms and carries signal word 'Warning', with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, mebeverine hydrochloride is not classified as a hazardous substance or mixture according to GHS criteria under normal conditions of use [1].

Safety Handling Irritant

Salfluverine Validated Applications


P2X1 Assay Reference Ligand

Salfluverine's validated P2X1 antagonist activity (IC50 = 1.3 μM) makes it a suitable reference compound for establishing and validating P2X1 receptor assays [1]. Its well-defined potency, though lower than optimized leads, provides a consistent and reproducible signal for quality control in calcium flux or other functional assays, as demonstrated in the 1321N1 cell line model [2]. This is critical for ensuring inter-assay and inter-laboratory consistency in P2X1-targeted drug discovery programs.

Lipophilicity-Activity Relationship Probe

With a logP of ~3.66, Salfluverine occupies a unique lipophilicity space between more polar agents like papaverine (logP ~2.95) and more lipophilic agents like mebeverine (logP ~4.75) [3] [4] [5]. This property positions it as a valuable tool compound for systematic studies examining the impact of lipophilicity on the in vitro permeability, cellular accumulation, and metabolic stability of spasmolytic drug candidates within a focused chemical series.

P2X1 Antagonist Optimization Scaffold

Salfluverine represents an early, validated hit within the salicylanilide class of P2X1 antagonists [6]. While its potency (IC50 = 1.3 μM) is modest compared to optimized leads (e.g., compound 1 with IC50 = 19.2 nM), its core structure provides a proven chemical starting point for rational design [7]. Medicinal chemists can use Salfluverine as a reference to benchmark improvements in potency and selectivity when introducing new substituents to the salicylanilide scaffold, as detailed in published structure-activity relationship (SAR) studies [8].

Comparative Physicochemical and Safety Profiling

Salfluverine's distinct hydrogen bonding capacity (2 HBD/2 HBA) and defined hazard profile (GHS07 Warning, H302, H315, H319, H335) make it a suitable candidate for comparative formulation and safety studies. Researchers can utilize it to investigate how its specific molecular features influence solubility, stability, and handling requirements relative to other spasmolytics with different physicochemical properties, such as the non-hazardous, donor-deficient mebeverine [9].

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